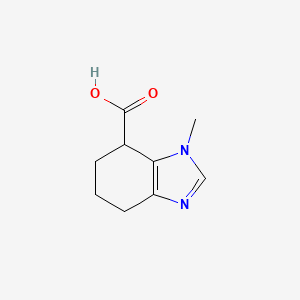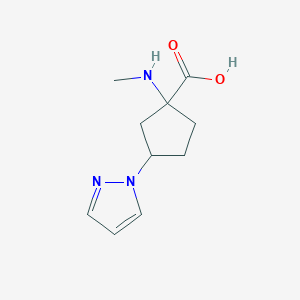
1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a synthetic organic compound that features a cyclopentane ring substituted with a methylamino group, a pyrazolyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One possible route could be:
Formation of the Cyclopentane Ring: Starting from a cyclopentane derivative, the ring can be functionalized to introduce the desired substituents.
Introduction of the Methylamino Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclopentane ring is replaced by a methylamino group.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methylamino and pyrazolyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopentane derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways by interacting with key intermediates or regulators.
Comparison with Similar Compounds
Similar Compounds
1-(amino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Lacks the methyl group on the amino substituent.
1-(methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Features a cyclohexane ring instead of a cyclopentane ring.
1-(methylamino)-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid: Contains an imidazolyl group instead of a pyrazolyl group.
Uniqueness
1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is unique due to the specific combination of its substituents and the cyclopentane ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(methylamino)-3-pyrazol-1-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-11-10(9(14)15)4-3-8(7-10)13-6-2-5-12-13/h2,5-6,8,11H,3-4,7H2,1H3,(H,14,15) |
InChI Key |
METFWPDHRGEFFF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC(C1)N2C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-Methoxy-1-methylethyl)amino]sulfonyl}benzoic acid](/img/structure/B13298097.png)

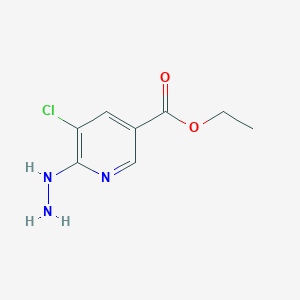
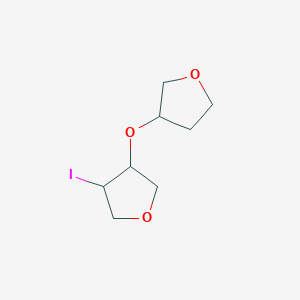
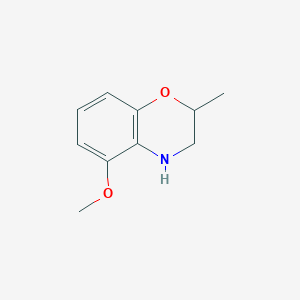
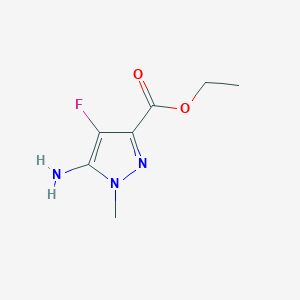
![5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13298123.png)


![7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13298133.png)
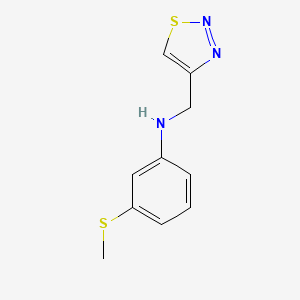
![1-{[(2-Bromophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13298146.png)
![4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13298151.png)
